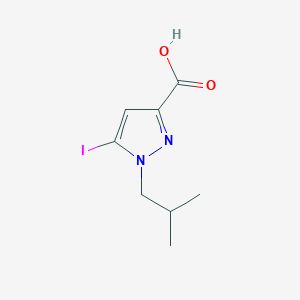

5-iodo-1-isobutyl-1H-pyrazole-3-carboxylic acid

Description

5-Iodo-1-isobutyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by an iodine atom at position 5, an isobutyl group at position 1, and a carboxylic acid moiety at position 3. The iodine substituent introduces significant molecular weight and polarizability, which may influence reactivity (e.g., in cross-coupling reactions) or crystallographic properties .

Properties

IUPAC Name |

5-iodo-1-(2-methylpropyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2O2/c1-5(2)4-11-7(9)3-6(10-11)8(12)13/h3,5H,4H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEQYZJGYRBEPEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=CC(=N1)C(=O)O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-1-isobutyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with acetylenic ketones.

Introduction of the iodine atom: The iodine atom can be introduced via electrophilic iodination using iodine or an iodine-containing reagent.

Addition of the isobutyl group: The isobutyl group can be introduced through alkylation reactions using isobutyl halides.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-iodo-1-isobutyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions.

Coupling reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki or Heck coupling.

Common Reagents and Conditions

Electrophilic iodination: Iodine or N-iodosuccinimide (NIS) in the presence of a base.

Alkylation: Isobutyl halides in the presence of a strong base.

Carboxylation: Carbon dioxide under basic conditions.

Major Products

Substitution products: Depending on the nucleophile used, various substituted pyrazoles can be obtained.

Oxidation products: Oxidized derivatives of the pyrazole ring.

Coupling products: Biaryl or other coupled products involving the pyrazole ring.

Scientific Research Applications

5-iodo-1-isobutyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Medicinal chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications.

Materials science: The compound can be used in the development of novel materials with unique properties.

Biological research: It can be used as a probe to study biological processes and interactions.

Industrial applications: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 5-iodo-1-isobutyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural differences among pyrazole derivatives arise from variations in substituents at positions 1 and 5 and functional group modifications. Below is a comparative analysis:

Table 1: Structural Comparison of Pyrazole Derivatives

Key Observations:

- Position 1 Substituents: The isobutyl group in the target compound provides greater steric hindrance compared to isopropyl (–6) or pentyl (). This may reduce solubility in polar solvents but enhance lipophilicity.

- Position 5 Substituents: The iodine atom in the target compound introduces electronegativity and polarizability, contrasting with amino (CAS 1006494-49-0) or alkyl groups (–6). This could enhance halogen-bonding interactions or participation in Suzuki-Miyaura couplings. Amino groups (CAS 1006494-49-0) may increase solubility in aqueous media due to hydrogen bonding .

Functional Groups :

Physicochemical and Spectral Properties

- Molecular Weight : The target compound (294.1 g/mol) is heavier than analogs due to iodine. This may affect diffusion rates in biological systems or chromatographic retention times.

- UV/Vis Spectroscopy : reports λmax 301 nm for an indazole ester, likely due to π→π* transitions. The target compound’s iodine substituent may redshift absorption if conjugated, though data is unavailable.

Biological Activity

Introduction

5-Iodo-1-isobutyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. The compound's structure, characterized by the presence of an iodine atom and an isobutyl group, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a five-membered pyrazole ring with a carboxylic acid functional group at position 3, which is crucial for its biological activity.

Antitumor Activity

Several studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds structurally related to this compound have shown inhibition against various cancer cell lines:

| Cell Line | GI50 (µM) | Reference |

|---|---|---|

| PC3 (Prostate cancer) | 5.6 | |

| MCF-7 (Breast cancer) | 4.19 | |

| SKBR3 (Breast cancer) | 0.25 |

These findings highlight the potential of this compound in cancer therapy, particularly in targeting androgen-independent prostate cancer.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound has been investigated for its ability to inhibit inflammatory pathways, particularly those involving cytokines such as IL-17, which are implicated in autoimmune diseases. Research suggests that similar compounds can modulate these pathways effectively:

- Mechanism : Inhibition of IL-17 production and signaling pathways.

- Applications : Potential use in treating conditions like rheumatoid arthritis and psoriasis.

Antimicrobial Activity

Research indicates that pyrazole derivatives possess antimicrobial properties. For example, studies have demonstrated that certain pyrazoles exhibit activity against both bacterial and fungal strains:

These findings suggest that this compound may also have utility in treating infections.

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in tumor growth and inflammation.

- Receptor Modulation : It has potential as a ligand for various receptors involved in inflammatory responses and cancer progression.

- Antioxidant Activity : Similar compounds have shown to possess antioxidant properties, contributing to their protective effects against oxidative stress in cells.

Study on Antitumor Activity

A notable study explored the antiproliferative effects of a series of pyrazole derivatives on prostate cancer cells. The results indicated that specific substitutions on the pyrazole ring significantly enhanced activity against PC3 cells, suggesting that 5-iodo substitution may further potentiate these effects due to increased lipophilicity and receptor interaction.

Clinical Implications

The potential applications of this compound extend to clinical settings, particularly in oncology and inflammatory diseases. Ongoing research aims to elucidate its safety profile and therapeutic efficacy through preclinical and clinical trials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-iodo-1-isobutyl-1H-pyrazole-3-carboxylic acid, and how can purity be optimized?

- Methodology : Start with a pyrazole-3-carboxylic acid scaffold and introduce the isobutyl group via alkylation under basic conditions (e.g., NaH/DMF). Subsequent iodination can be achieved using N-iodosuccinimide (NIS) in acetic acid at 60–80°C. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via recrystallization (ethanol/water) or column chromatography (gradient elution with 10–30% ethyl acetate in hexane) .

- Purity Optimization : Use high-resolution mass spectrometry (HRMS) and HPLC (C18 column, acetonitrile/water + 0.1% formic acid) to confirm >95% purity.

Q. How should researchers characterize the physicochemical properties of this compound?

- Key Techniques :

- Melting Point : Differential scanning calorimetry (DSC) or capillary method (mp ~150–152°C for analogous pyrazole-carboxylic acids) .

- Solubility : Test in DMSO (primary solvent for bioassays), water (pH-dependent solubility), and ethanol. Use UV-Vis spectroscopy to quantify solubility limits.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation .

Q. What spectroscopic methods are most effective for structural confirmation?

- 1H/13C NMR : Look for characteristic peaks:

- Pyrazole ring protons (δ 6.8–7.5 ppm, singlet for H-4).

- Isobutyl group (δ 0.9–1.1 ppm for CH3, δ 2.0–2.2 ppm for CH2).

- Carboxylic acid proton (broad δ 12–13 ppm if free acid) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the iodo substituent?

- Strategy : Synthesize analogs with substituents varying in electronegativity (e.g., Br, Cl, CF3) at the 5-position. Compare bioactivity (e.g., enzyme inhibition IC50) and logP values to assess electronic and hydrophobic contributions. Molecular docking (AutoDock Vina) can predict binding interactions with target proteins .

- Data Interpretation : Use regression analysis to correlate substituent Hammett σ values with activity trends .

Q. What are the challenges in achieving regioselective iodination on the pyrazole ring?

- Mechanistic Insight : Iodination with NIS may favor the 5-position due to electron-donating effects of the isobutyl group. Competing 4-iodination can occur if steric hindrance is insufficient. Optimize solvent polarity (e.g., DCM vs. acetic acid) and temperature (60°C vs. 80°C) to control regioselectivity .

- Validation : Use NOESY NMR to confirm substitution pattern by spatial proximity of iodine to adjacent protons .

Q. How can crystallography resolve contradictions in reported tautomeric forms of pyrazole-carboxylic acids?

- Approach : Grow single crystals via slow evaporation (methanol/water) and perform X-ray diffraction. Compare bond lengths (C=O vs. C-O) and hydrogen-bonding networks to distinguish between keto-enol tautomers. Density functional theory (DFT) calculations (B3LYP/6-311+G*) can supplement experimental data .

Q. What in vitro assays are suitable for evaluating bioactivity while minimizing interference from the carboxylic acid group?

- Assay Design :

- Esterification : Convert the carboxylic acid to a methyl ester to reduce ionization. Test esterified vs. parent compound in enzyme inhibition assays (e.g., COX-2 or kinase targets).

- Buffer Optimization : Use pH 7.4 PBS to mimic physiological conditions and ensure the acid is deprotonated. Confirm via UV-Vis titration .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.